molecular formula C20H17F3N4O3S2 B2918472 4-ethoxy-N-(5-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 868974-07-6

4-ethoxy-N-(5-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2918472
CAS No.: 868974-07-6
M. Wt: 482.5
InChI Key: PZYXJTLHWPVSSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethoxy-N-(5-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a benzamide moiety and a sulfur-linked 2-oxoethyl group bearing a 3-(trifluoromethyl)phenylamino substituent. Thiadiazole derivatives are renowned for their broad pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties, making this compound a candidate for therapeutic development .

Properties

IUPAC Name

4-ethoxy-N-[5-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N4O3S2/c1-2-30-15-8-6-12(7-9-15)17(29)25-18-26-27-19(32-18)31-11-16(28)24-14-5-3-4-13(10-14)20(21,22)23/h3-10H,2,11H2,1H3,(H,24,28)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZYXJTLHWPVSSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-ethoxy-N-(5-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Formula

The molecular formula of the compound is C18H18F3N3O4SC_{18}H_{18}F_3N_3O_4S.

Structure

The structure features a thiadiazole ring, an ethoxy group, and a trifluoromethyl-substituted phenyl group, which are known to influence its biological properties.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of quinazoline have shown potent inhibitory effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values around 2.08 μM .

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Similar compounds have been tested against bacterial strains such as Escherichia coli and Bacillus subtilis, demonstrating effective inhibition at varying concentrations. The presence of bulky hydrophobic groups contributes to this activity by enhancing membrane permeability and disrupting bacterial cell functions .

Anti-inflammatory Effects

Compounds containing thiadiazole moieties have been reported to exhibit anti-inflammatory effects by inhibiting TNF-α production in human cell lines. This suggests that this compound may also possess similar properties, potentially making it useful in treating inflammatory diseases .

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in cancer progression and inflammation. For example, quinazoline derivatives have been shown to inhibit carbonic anhydrase and various receptor tyrosine kinases (RTKs), which are critical in tumor growth and metastasis .

Interaction with Cellular Pathways

The interaction with cellular pathways such as the EGFR signaling pathway has been observed in related compounds. This pathway is crucial for cell proliferation and survival, making it a significant target for anticancer therapies .

Study 1: Anticancer Efficacy

A study evaluated the efficacy of a related compound against multiple cancer cell lines. The results indicated that the compound significantly reduced cell viability in MCF-7 cells by inducing apoptosis through caspase activation. The mechanism involved the downregulation of anti-apoptotic proteins .

Study 2: Antimicrobial Testing

In another investigation, the antimicrobial activity of compounds similar to this compound was assessed against Staphylococcus aureus. The results showed a dose-dependent inhibition of bacterial growth, suggesting that structural modifications could enhance antimicrobial potency .

Comparison with Similar Compounds

Key Observations:

Bioisosteric Replacements : The target compound’s trifluoromethylphenyl group may enhance metabolic stability compared to analogues with halogens (e.g., 4-chlorophenyl in ) or ester groups (e.g., 8b in ).

Activity Trends : Thiadiazoles with electron-withdrawing groups (e.g., trifluoromethyl) often exhibit stronger target binding than those with alkyl or ester substituents .

Synthetic Flexibility : The target’s 2-oxoethylthio linker differentiates it from compounds like 8a and 8b , which use rigid pyridine or nicotinic acid moieties. This flexibility may improve conformational adaptation to biological targets .

Comparison with Non-Thiadiazole Heterocycles

Oxadiazole Derivatives

  • N-((5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide : Replaces thiadiazole with oxadiazole, reducing sulfur-mediated interactions. The 2-chlorobenzyl group may lower solubility compared to the target’s ethoxy-benzamide .

Imidazolidinone Derivatives

    Q & A

    Q. What synthetic routes are commonly employed to prepare thiadiazole-containing compounds like this target molecule?

    The synthesis typically involves sequential heterocyclic ring formation and functionalization. For example, thiadiazole cores are often synthesized via cyclization of thiosemicarbazides or reaction of hydrazine derivatives with carbon disulfide (e.g., cyclization in DMF with POCl₃ as a catalyst, as described in ). Subsequent functionalization steps include nucleophilic substitution (e.g., thioether formation using potassium carbonate in dry acetone under reflux, as in ) and amide coupling (e.g., using pyridine as a base for benzoylation, as in ). Key intermediates are purified via recrystallization (ethanol/water mixtures) or chromatography .

    Q. How is the structure of this compound confirmed experimentally?

    Structural confirmation relies on:

    • 1H/13C NMR : To verify connectivity of the ethoxybenzamide, thiadiazole, and trifluoromethylphenyl groups (e.g., resonance signals for amide protons at δ ~10–12 ppm, aromatic protons in the 6.5–8.5 ppm range) .
    • X-ray crystallography : To resolve molecular geometry and intermolecular interactions (e.g., hydrogen bonds stabilizing crystal packing, as seen in and ) .
    • Elemental analysis and HRMS : To confirm molecular formula and purity .

    Q. What role do the thiadiazole and trifluoromethyl groups play in biological activity?

    The 1,3,4-thiadiazole core enhances metabolic stability and facilitates π-π stacking with biological targets. The trifluoromethyl group improves lipophilicity and bioavailability while resisting oxidative metabolism. These features are critical in enzyme inhibition (e.g., targeting PFOR in anaerobic organisms, as suggested in ) .

    Advanced Research Questions

    Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

    SAR studies involve:

    • Analog synthesis : Modifying substituents (e.g., replacing ethoxy with methoxy or varying the phenyl ring’s substituents) .
    • Biological assays : Testing analogs for cytotoxicity (e.g., IC₅₀ values in cancer cell lines) or enzyme inhibition (e.g., PFOR inhibition in ) .
    • Computational modeling : Docking studies (e.g., AutoDock Vina) to predict binding modes and affinity to targets like PFOR or kinases .

    Q. What strategies optimize the compound’s pharmacokinetic properties without compromising activity?

    • Prodrug design : Masking polar groups (e.g., esterification of carboxylic acids) to enhance membrane permeability .
    • Solubility enhancement : Co-crystallization with cyclodextrins or formulation with surfactants .
    • Metabolic blocking : Introducing deuterium at labile positions or fluorine substituents to slow CYP450-mediated oxidation .

    Q. How can molecular docking guide the design of derivatives targeting specific enzymes?

    • Target selection : Prioritize enzymes with conserved active-site motifs (e.g., NAD⁺-binding pockets for PFOR) .
    • Docking protocols : Use Schrödinger Suite or MOE to simulate ligand-protein interactions, focusing on hydrogen bonds (e.g., amide-NH to backbone carbonyls) and hydrophobic contacts (e.g., trifluoromethylphenyl in a lipophilic pocket) .
    • Validation : Compare docking scores with experimental IC₅₀ values to refine predictive models .

    Q. How should contradictory biological data (e.g., varying IC₅₀ across cell lines) be analyzed?

    • Assay standardization : Control for variables like cell passage number, serum concentration, and incubation time .
    • Mechanistic studies : Use RNA-seq or proteomics to identify off-target effects or resistance mechanisms .
    • Statistical rigor : Apply ANOVA or machine learning to distinguish noise from true biological variation .

    Methodological Considerations

    Q. What purification techniques are optimal for isolating this compound?

    • Recrystallization : Use ethanol/water (2:1) for high-purity crystals .
    • Column chromatography : Employ silica gel with gradient elution (e.g., hexane/ethyl acetate) for complex mixtures .
    • HPLC : Reverse-phase C18 columns for final purity assessment (>95%) .

    Q. How can stability studies be designed under physiological conditions?

    • pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C and monitor degradation via LC-MS .
    • Light/heat stress : Expose solid and solution forms to 40°C/75% RH or UV light for 14 days .
    • Metabolic stability : Use liver microsomes (human/rat) to quantify CYP450-mediated oxidation .

    Q. What analytical methods validate batch-to-batch consistency?

    • DSC/TGA : Assess melting point and thermal decomposition profiles .
    • NMR fingerprinting : Compare 1H NMR spectra across batches .
    • Residual solvent analysis : GC-MS to ensure compliance with ICH Q3C guidelines .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.